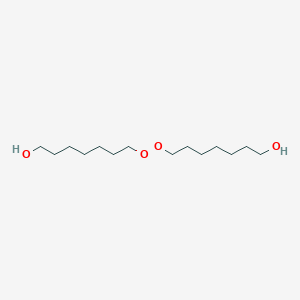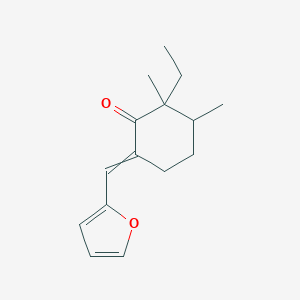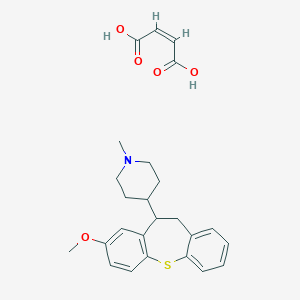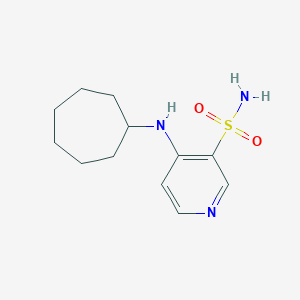
Bis(1-hydroxyheptyl)peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-hydroxyheptyl)peroxide, also known as BHHP, is a peroxide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHHP is a colorless and odorless liquid that is soluble in organic solvents such as ethanol, ether, and acetone.
Mecanismo De Acción
Bis(1-hydroxyheptyl)peroxide exerts its antioxidant and anti-inflammatory effects through the generation of free radicals and activation of various signaling pathways. Bis(1-hydroxyheptyl)peroxide generates free radicals such as hydroxyl and alkoxyl radicals, which can scavenge other free radicals and prevent oxidative damage to cells and tissues. Bis(1-hydroxyheptyl)peroxide also activates the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Bis(1-hydroxyheptyl)peroxide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Bis(1-hydroxyheptyl)peroxide can inhibit the growth and proliferation of cancer cells such as breast cancer, lung cancer, and melanoma cells. Bis(1-hydroxyheptyl)peroxide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vivo studies have shown that Bis(1-hydroxyheptyl)peroxide can reduce the severity of inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(1-hydroxyheptyl)peroxide has several advantages for lab experiments, such as its stability, solubility in organic solvents, and ease of synthesis. However, Bis(1-hydroxyheptyl)peroxide is a highly reactive compound that can generate free radicals and cause oxidative damage to cells and tissues. Therefore, caution should be taken when handling Bis(1-hydroxyheptyl)peroxide, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for the research on Bis(1-hydroxyheptyl)peroxide. One direction is to investigate the potential of Bis(1-hydroxyheptyl)peroxide as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore the use of Bis(1-hydroxyheptyl)peroxide as a crosslinking agent for the synthesis of novel materials with unique properties. Furthermore, the mechanism of action of Bis(1-hydroxyheptyl)peroxide needs to be further elucidated to understand its effects on various signaling pathways and cellular processes.
Conclusion
In conclusion, Bis(1-hydroxyheptyl)peroxide is a peroxide compound that has potential applications in various fields such as polymer chemistry, material science, and biomedical research. Bis(1-hydroxyheptyl)peroxide exerts its antioxidant and anti-inflammatory effects through the generation of free radicals and activation of various signaling pathways. Bis(1-hydroxyheptyl)peroxide has several advantages for lab experiments, but caution should be taken when handling it. Future research directions include investigating the potential of Bis(1-hydroxyheptyl)peroxide as a therapeutic agent and exploring its use as a crosslinking agent for novel materials.
Métodos De Síntesis
Bis(1-hydroxyheptyl)peroxide can be synthesized through the reaction of 1-heptanol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Bis(1-hydroxyheptyl)peroxide and water. The purity of Bis(1-hydroxyheptyl)peroxide can be improved through distillation and recrystallization processes.
Aplicaciones Científicas De Investigación
Bis(1-hydroxyheptyl)peroxide has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedical research. In polymer chemistry, Bis(1-hydroxyheptyl)peroxide is used as a crosslinking agent for the synthesis of polyethylene and polypropylene. Bis(1-hydroxyheptyl)peroxide is also used as a curing agent for epoxy resins in material science. In biomedical research, Bis(1-hydroxyheptyl)peroxide has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
16128-22-6 |
|---|---|
Fórmula molecular |
C10H23AlO |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
7-(7-hydroxyheptylperoxy)heptan-1-ol |
InChI |
InChI=1S/C14H30O4/c15-11-7-3-1-5-9-13-17-18-14-10-6-2-4-8-12-16/h15-16H,1-14H2 |
Clave InChI |
QLZINFDMOXMCCJ-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCCOOCCCCCCCO |
SMILES canónico |
C(CCCO)CCCOOCCCCCCCO |
Sinónimos |
bis(1-hydroxyheptyl)peroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)

![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)